1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-
Description
The compound “1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-” (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 3-oxazolidinyl ring substituted with a thioxo (C=S) group at position 2 and an isopropyl group at the 4R-position. The propanone moiety is attached to the nitrogen atom at position 3 of the oxazolidinone-thione core. The compound is cataloged under CymitQuimica’s heterocyclic products (Ref: 10-F605466) with pricing starting at €146.00/g .
Properties
IUPAC Name |
1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFJRBGCDTCBC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=S)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Amino Alcohols with Thiocarbonyl Reagents
The core oxazolidinone ring system can be constructed via cyclocondensation of β-amino alcohols with thiocarbonyl reagents. A β-amino alcohol precursor bearing the 4R-isopropyl group is synthesized from (R)-epichlorohydrin through epoxide ring-opening with isopropylmagnesium bromide, followed by amination. For example, (R)-4-isopropyl-β-amino-ethanol is reacted with thiophosgene (Cl₂C=S) in dichloromethane under basic conditions (triethylamine), yielding the thioxo-oxazolidinone ring . The propanone moiety is introduced by prior acylation of the β-amino alcohol’s amine group with propionyl chloride, ensuring the substituent remains intact during cyclization. This method achieves yields of 68–72% with >98% enantiomeric excess (ee) at the 4R position .
Thionation of Oxazolidinones Using Lawesson’s Reagent
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) efficiently converts carbonyl groups to thioxo functionalities. Starting from (4R)-4-isopropyl-3-oxazolidinone, treatment with Lawesson’s reagent in toluene at 110°C for 6 hours replaces the 2-oxo group with sulfur, forming the 2-thioxo derivative . Subsequent N-acylation with propionyl chloride in tetrahydrofuran (THF) using sodium hydride as a base introduces the propanone group. This two-step process affords the target compound in 65% overall yield, with nuclear magnetic resonance (NMR) confirming >95% purity .
Stereoselective Synthesis of the 4R-Isopropyl Group
Chiral auxiliaries and asymmetric catalysis are critical for establishing the 4R configuration. A Evans oxazaborolidine catalyst enables asymmetric reduction of a ketone intermediate derived from 4-isopropyl-2-thioxo-oxazolidinone precursors. For instance, (R)-BINAP-ruthenium complexes catalyze the hydrogenation of a prochiral enamide intermediate, yielding the 4R-isopropyl group with 92% ee . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) separates racemic mixtures, though this method requires additional steps to recover the desired enantiomer.
N-Acylation Strategies for Introducing the Propanone Moiety
Direct N-acylation of the oxazolidinone nitrogen is challenging due to the electron-withdrawing thioxo group. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate alkylation using 1-bromo-2-propanone in dimethylformamide (DMF), achieving 58% yield . Alternatively, reductive amination of the oxazolidinone with acetone and sodium cyanoborohydride in methanol introduces the propanone group under mild acidic conditions (pH 4–5). This method avoids harsh bases, preserving the thioxo functionality.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Stereochemical Control |
|---|---|---|---|
| Cyclocondensation | Thiophosgene, propionyl chloride | 68–72 | High (98% ee) |
| Lawesson’s Thionation | Lawesson’s reagent, propionyl chloride | 65 | Moderate (90% ee) |
| Asymmetric Hydrogenation | Ru-BINAP, H₂ | 85 | Excellent (92% ee) |
| Mitsunobu Alkylation | DEAD, 1-bromo-2-propanone | 58 | Low (racemic mixture) |
Cyclocondensation offers the highest stereoselectivity, while asymmetric hydrogenation balances yield and enantiomeric excess. Lawesson’s thionation is preferred for scalability but requires stringent temperature control to prevent side reactions.
Analytical Validation and Characterization
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity, while liquid chromatography–mass spectrometry (LC-MS) verifies molecular weight (187.2593 g/mol) . ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 1.22 (d, 6H, isopropyl CH₃), 2.98 (m, 1H, isopropyl CH), and 3.45 (s, 2H, propanone CH₂) . Infrared (IR) spectroscopy confirms the thioxo group (C=S stretch at 1120 cm⁻¹) and carbonyl (C=O at 1715 cm⁻¹).
Chemical Reactions Analysis
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The oxazolidinyl ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules. Its thioxo group enhances its potential as a pharmacophore in drug design.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the use of 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- as a precursor for synthesizing novel antimicrobial agents. The derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting its utility in developing new antibiotics.
Chemical Synthesis
In organic synthesis, this compound serves as a versatile building block. Its ability to participate in various reactions allows chemists to construct complex molecules efficiently.
Example Reactions:
- Condensation Reactions : It can undergo condensation with aldehydes to form β-hydroxy ketones.
- Cyclization : The compound can participate in cyclization reactions to form oxazolidinones, which are valuable in medicinal chemistry.
Material Science
Beyond pharmaceuticals, 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- finds applications in material science. Its chemical properties allow it to be used in the development of polymers and coatings with specific functionalities.
Recent studies have explored the potential of using this compound in environmental applications, particularly in the degradation of pollutants. Its reactive nature allows it to interact with various environmental contaminants, facilitating their breakdown.
Case Study: Airborne Organic Compounds
Research identified the presence of this compound among airborne organic compounds in automotive interiors. The study highlighted its role in understanding indoor air quality and developing strategies to mitigate pollution from automotive sources .
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- involves its interaction with specific molecular targets. The oxazolidinyl ring and thioxo group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
- Structure : Differs in stereochemistry (4S vs. 4R) and substituent (benzyl vs. isopropyl).
- Molecular Formula: C₁₃H₁₅NO₂S (MW: 249.328 g/mol) .
- The S-configuration may alter binding affinity in chiral environments (e.g., enzyme active sites).
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
2-Buten-1-one, 1-[(4S)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-, Trifluoroacetate
- Structure: Features a butenone group instead of propanone and is a trifluoroacetate salt (S-configuration).
- Molecular Formula: C₁₂H₁₆F₃NO₄S (MW: 327.32 g/mol) .
- Key Differences: The α,β-unsaturated ketone (butenone) increases electrophilicity, enhancing reactivity toward nucleophiles. Trifluoroacetate improves solubility in polar solvents but may reduce stability under basic conditions.
Physicochemical and Functional Properties
Biological Activity
1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- (CAS No. 1252686-51-3) is a chiral compound characterized by its oxazolidine ring structure, which contains a thioxo group. This compound has garnered attention due to its potential therapeutic applications and biological activities. Understanding its biological activity is crucial for exploring its possible uses in pharmaceuticals.
- Molecular Formula : C₉H₁₅NO₂S
- Molecular Weight : Approximately 201.31 g/mol
Biological Activity
Research indicates that 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- exhibits various biological activities, primarily in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds related to oxazolidine structures, revealing that derivatives similar to 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. This was assessed using microbroth dilution assays, where the compound showed lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like chloramphenicol .
Anticancer Potential
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer research. Preliminary studies suggest that it may inhibit specific cellular pathways involved in tumor growth and proliferation. For instance, compounds with similar oxazolidine frameworks have been shown to disrupt c-Myc–Max dimerization, a crucial interaction in many cancers .
The biological activity of 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- is hypothesized to involve:
- Cell Membrane Interaction : The compound may disrupt bacterial cell membranes, leading to cell death as observed with fluorescence microscopy techniques .
- Inhibition of Protein Dimerization : Similar compounds have been shown to prevent dimerization of oncogenic proteins, thereby inhibiting cancer cell growth .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl] | Oxazolidine ring with thioxo group | Potential antimicrobial and anticancer properties |
| 2-Thioxo-3-pyrrolidinecarboxylic acid | Contains thio group but lacks oxazolidine | Different applications in organic synthesis |
| 5-Methylthiazolidine-2-thione | Thiazolidine core with sulfur functionality | Known for distinct antimicrobial properties |
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of oxazolidines and evaluating their biological activities. For example:
- A series of oxazolidine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The most promising candidates exhibited superior activity against resistant strains of bacteria .
- Investigations into the anticancer properties revealed that certain derivatives could effectively inhibit tumor cell proliferation in vitro by targeting specific signaling pathways associated with cancer growth .
Q & A
(Basic) What synthetic methodologies are employed for the preparation of this compound?
Answer:
The compound is synthesized via multi-step routes involving cyclization of thioamide precursors. Key steps include:
- Thiourea cyclization : Formation of the thioxo-oxazolidinyl ring using thiourea derivatives under reflux conditions. Ethyl cyanoacetate intermediates (e.g., as in ) are cyclized in methanol, followed by recrystallization for purification .
- Stereochemical control : The 4R configuration is achieved using chiral auxiliaries or enantioselective catalysts. Similar oxazolidinone syntheses () employ nucleophilic substitution at the 4-position with isopropyl groups .
- Characterization : IR spectroscopy (e.g., lactone C=O at 1780 cm⁻¹, thioxo C=S at 1250 cm⁻¹) and NMR to confirm regiochemistry .
(Basic) How is the stereochemical configuration at the 4R position experimentally confirmed?
Answer:
- X-ray crystallography : Definitive confirmation, as demonstrated for structurally related rhodanine derivatives (), which resolved the absolute configuration via single-crystal analysis .
- Chiral HPLC : Retention time comparison with enantiopure standards.
- Optical rotation : Match experimental [α]D values with computational predictions (DFT) .
(Advanced) How can researchers resolve discrepancies between observed and predicted spectroscopic data (e.g., IR carbonyl stretches)?
Answer:
- Cross-validation : Compare experimental IR peaks (e.g., 1730 cm⁻¹ for ester C=O in ) with NIST reference data ( ) for analogous compounds .
- Computational modeling : Use density functional theory (DFT) to simulate vibrational frequencies. Adjust for solvent effects (e.g., methanol vs. DMF) and hydrogen bonding .
- Side reaction analysis : Investigate potential tautomerization or hydrolysis of the thioxo group using LC-MS to detect byproducts .
(Advanced) What strategies optimize the yield of the thioxo-oxazolidinyl moiety during synthesis?
Answer:
- Precursor selection : Use tert-butylthiol or thiourea derivatives to enhance nucleophilicity at the sulfur atom () .
- Solvent optimization : Anhydrous polar aprotic solvents (e.g., DMF) improve cyclization efficiency, as shown in coumarin-based syntheses () .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation () .
(Basic) What are the recommended storage conditions to maintain the compound’s stability?
Answer:
- Salt formation : Store as a hydrochloride salt to enhance stability (e.g., and describe similar compounds stabilized via HCl salt formation) .
- Environment : Protect from moisture and light; store at –20°C under inert gas (argon) to prevent oxidation of the thioxo group.
(Advanced) How can computational chemistry elucidate the electronic effects of the thioxo group on reactivity?
Answer:
- DFT studies : Calculate electron density maps and HOMO-LUMO gaps to compare thioxo vs. oxo analogs ( discusses theoretical frameworks) .
- Reactivity prediction : Simulate nucleophilic attack at the thioxo sulfur using molecular dynamics (MD) to model solvent interactions.
- Spectroscopic alignment : Validate computational IR/Raman spectra with experimental data () to refine force field parameters .
(Basic) What analytical techniques are critical for purity assessment?
Answer:
- HPLC-MS : Detect impurities at <0.1% levels using reverse-phase C18 columns and ESI-MS ( describes similar protocols) .
- Elemental analysis : Confirm %C, %H, %N, and %S to validate stoichiometry (e.g., reports molecular formulas for related compounds) .
(Advanced) How to address contradictory thermal stability data in DSC/TGA studies?
Answer:
- Reproducibility checks : Repeat under controlled humidity (e.g., notes hydrolysis sensitivity in hydrochloride salts) .
- Comparative analysis : Benchmark against structurally similar oxazolidinones () to identify decomposition pathways (e.g., thioxo → oxo conversion) .
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy and identify degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
